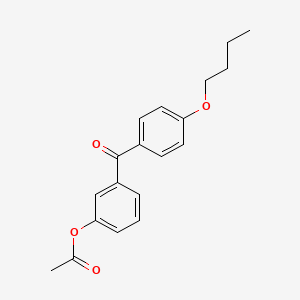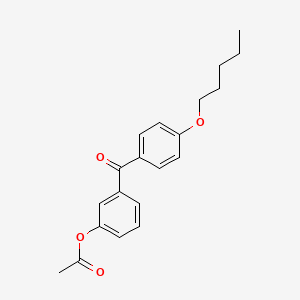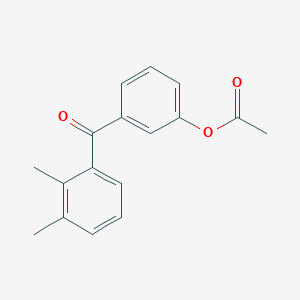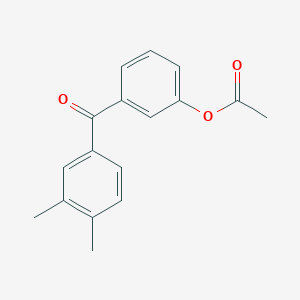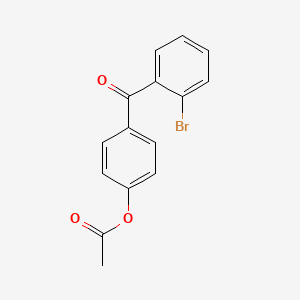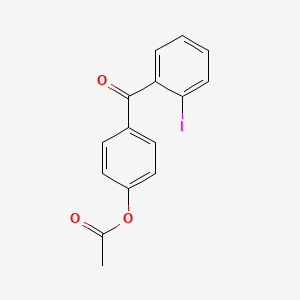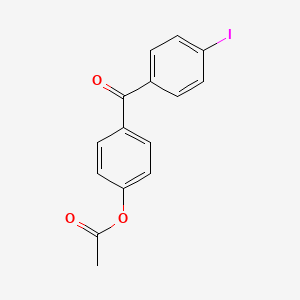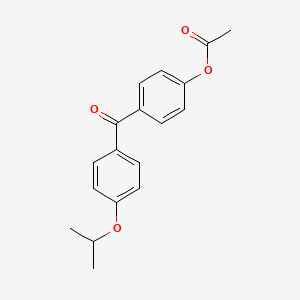
3-Bromo-3',4',5'-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-Bromo-3',4',5'-trifluorobenzophenone, is a brominated and fluorinated benzophenone derivative. While the specific compound is not directly synthesized or characterized in the provided papers, related brominated compounds and their synthesis methods are discussed, which can provide insights into the potential properties and reactivity of 3-Bromo-3',4',5'-trifluorobenzophenone.
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involves condensation reactions followed by oxidative polycondensation in an aqueous alkaline medium . Similarly, 3-(Bromomethylene)isobenzofuran-1(3H)-ones are synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization . These methods indicate that brominated compounds can be synthesized through various strategies, including direct bromination, cyclization, and condensation reactions, which could be applicable to the synthesis of 3-Bromo-3',4',5'-trifluorobenzophenone.
Molecular Structure Analysis
The molecular structure of brominated compounds is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy . These techniques could be used to determine the structure of 3-Bromo-3',4',5'-trifluorobenzophenone, ensuring the correct placement of bromine and fluorine atoms on the benzophenone backbone.
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including aromatic nucleophilic substitution and rearrangement . The presence of bromine in the compound can facilitate further functionalization through reactions such as palladium-catalyzed cross-coupling . These reactions could potentially be applied to 3-Bromo-3',4',5'-trifluorobenzophenone to obtain derivatives with different properties or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of bromine and other substituents. For example, the introduction of a methyl group at the p-position of an aminophenol can affect the electrochemical and thermal properties of the resulting polyphenol . The presence of bromine and fluorine in 3-Bromo-3',4',5'-trifluorobenzophenone would likely influence its optical, electrochemical, and thermal properties, which could be investigated using techniques such as cyclic voltammetry, UV-Vis, and fluorescence analyses .
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
The compound has been used in the synthesis of zinc phthalocyanine, a photosensitizer with high singlet oxygen quantum yield. This property is critical for Type II mechanisms in photodynamic therapy, making it a potential candidate for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Natural Product Synthesis and Antioxidant Activity
Bromophenol derivatives, which include compounds similar in structure to 3-Bromo-3',4',5'-trifluorobenzophenone, have been isolated from natural sources like red algae. These derivatives exhibit potent antioxidant activities, suggesting their use in preventing oxidative damage in various applications (Li, Li, Ji, & Wang, 2008).
Antibacterial Applications
Certain bromophenol compounds isolated from marine red algae have shown antibacterial properties, indicating potential for use in antibacterial treatments or as a basis for developing new antibiotics (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Organic Synthesis
Compounds structurally related to 3-Bromo-3',4',5'-trifluorobenzophenone have been used in organic synthesis, demonstrating their utility in creating novel organic compounds and intermediates for further chemical research (Fox, Hallas, Hepworth, & Paskins, 2003).
Anticancer Drug Development
A bromophenol derivative, BOS-102, has shown potential as an anticancer drug, indicating that similar compounds like 3-Bromo-3',4',5'-trifluorobenzophenone could have similar applications in drug development (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
properties
IUPAC Name |
(3-bromophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHBLKRAOAEKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801241118 |
Source


|
| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3',4',5'-trifluorobenzophenone | |
CAS RN |
951888-39-4 |
Source


|
| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801241118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

